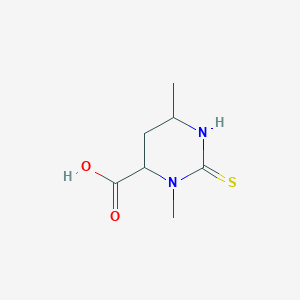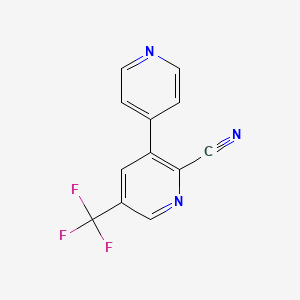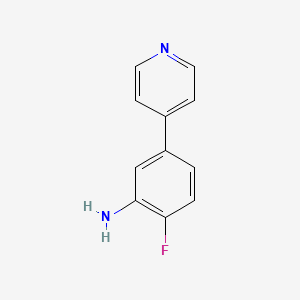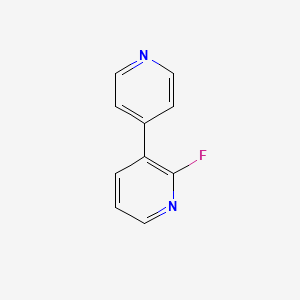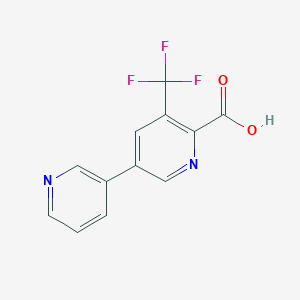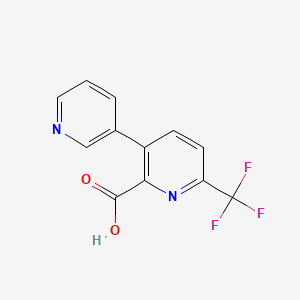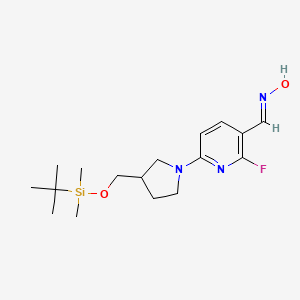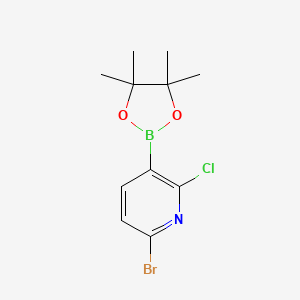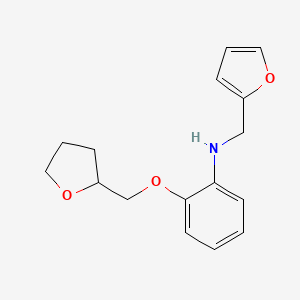
N-(2-呋喃甲基)-2-(四氢-2-呋喃甲氧基)-苯胺
描述
N-(2-Furylmethyl)-2-(tetrahydro-2-furanylmethoxy)-aniline, also known as NFMA, is an amine derivative of 2-furylmethanol that has been studied for its potential applications in the fields of chemistry and biochemistry. NFMA has been found to possess a variety of properties that make it an attractive candidate for scientific research and laboratory experiments.
科学研究应用
苯胺衍生物与 CO2 的化学固定
一项重要的应用涉及苯胺衍生物与 CO2 的化学固定,以合成功能化的唑类化合物。该过程是有机合成的一部分,其中二氧化碳 (CO2) 被用作 C1 原料。它为从经济、无毒、丰富、可再生和环保的资源中提供了一种生产增值化学品的方法。苯胺衍生物与 CO2 环化为相应的官能化唑类化合物代表了一种直接的方案,为合成重要的天然和生物活性唑类衍生物提供了一种新颖且有趣的方法 (E. Vessally 等人,2017)。
2-(唑基)苯胺的合成
另一项应用是 2-(唑基)苯胺的合成,在环缩合反应中充当有效的 1,5-亲核试剂。这篇综述总结了 1942 年至 2016 年间发表的 2-(唑基)苯胺的合成数据,展示了它们的生物活性数据以及在药物开发和材料科学中进一步研究的潜力 (O. Antypenko 等人,2017)。
含氮有机化合物的湿式空气氧化
湿式空气氧化 (WAO) 工艺是处理有毒含氮化合物的关键应用,在环境科学中至关重要。这篇综述重点关注这些化合物的催化湿式空气氧化 (CWAO),这些化合物通常在化工和制药工业中产生,苯胺通常被选作模型污染物分子。特别强调了 CWAO 过程中对有机副产物和无机形式氮的选择性 (L. Oliviero 等人,2003)。
导电聚合物涂层碳表面
在材料科学中,已经探索了在碳基底(包括苯胺衍生物)上电化学沉积导电聚合物,以改善聚合物的性能,以便将它们用作电池、传感器和电容器等各种应用中的电极。这篇综述文章重点介绍了 π 共轭聚合物在碳表面的电聚合和电共聚合,提供了对纳米级表面表征和潜在应用的见解 (M. Ates & A. Sarac,2009)。
属性
IUPAC Name |
N-(furan-2-ylmethyl)-2-(oxolan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-2-8-16(20-12-14-6-4-10-19-14)15(7-1)17-11-13-5-3-9-18-13/h1-3,5,7-9,14,17H,4,6,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGQLGKZQXVKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2NCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Furylmethyl)-2-(tetrahydro-2-furanylmethoxy)-aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



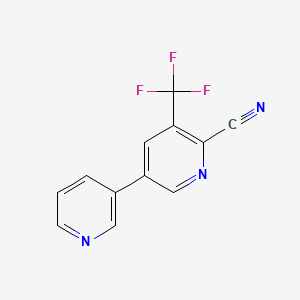
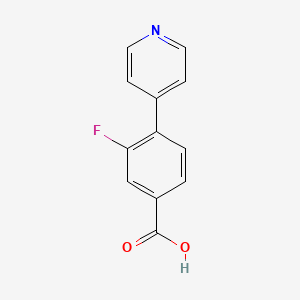
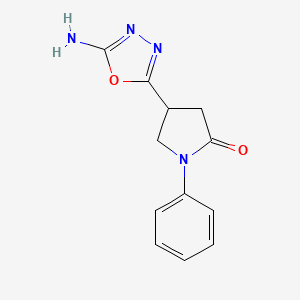
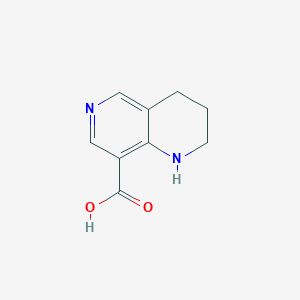
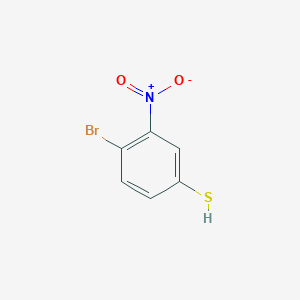
![4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1439640.png)
